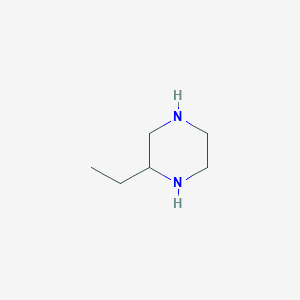

2-Ethylpiperazine

Beschreibung

Historical Context and Evolution of Piperazine (B1678402) Chemistry in Research

The journey of piperazine and its derivatives is a compelling narrative of scientific discovery and innovation. From its initial identification to its current status as a privileged scaffold in medicinal chemistry, the evolution of piperazine chemistry provides a crucial backdrop for understanding the significance of specific derivatives like 2-Ethylpiperazine.

The name "piperazine" was first coined due to its chemical resemblance to piperidine, a component of piperine (B192125) from the black pepper plant. chemeurope.comwikipedia.org However, it's important to note that piperazines are not naturally derived from plants of the Piper genus. wikipedia.org Initially, piperazine was introduced to the medical field as a solvent for uric acid. chemeurope.comnih.gov Its synthesis can be achieved through several methods, including the reaction of alcoholic ammonia (B1221849) with 1,2-dichloroethane (B1671644) or the reduction of pyrazine (B50134) with sodium in ethanol (B145695). chemeurope.comwikipedia.org

Piperazine scaffolds have become a cornerstone in organic and medicinal chemistry due to their versatile structure and wide range of pharmacological activities. ingentaconnect.comresearchgate.netthieme-connect.com The six-membered ring with two nitrogen atoms at opposing positions provides a unique combination of properties. researchgate.netnih.gov These nitrogen atoms act as hydrogen bond donors and acceptors, which can enhance water solubility, bioavailability, and target affinity of drug candidates. nih.govmdpi.com

The development of various synthetic protocols has been a key focus for researchers. ingentaconnect.comeurekaselect.com These methods include transition-metal-catalyzed reactions, microwave-assisted synthesis, and photoredox catalysis, all aimed at constructing diverse piperazine scaffolds efficiently and sustainably. ingentaconnect.comeurekaselect.comnih.gov A significant area of advancement has been the C-H functionalization of the piperazine ring, which allows for the creation of more structurally diverse and complex molecules. mdpi.com While historically, about 80% of piperazine-containing drugs had substituents only at the nitrogen positions, recent progress has enabled more extensive modification of the carbon backbone. researchgate.netmdpi.com This has expanded the utility of piperazine scaffolds in the design of novel therapeutic agents for a wide range of diseases. researchgate.netnih.govresearchgate.net

This compound has emerged as a particularly interesting derivative due to its specific structural features and synthetic utility. guidechem.comchemshuttle.com It serves as a versatile building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. guidechem.comchemimpex.com The presence of the ethyl group on the piperazine ring enhances its lipophilicity, which can improve membrane permeability of molecules incorporating this scaffold. chemshuttle.com This property, combined with the inherent characteristics of the piperazine ring, makes this compound a valuable component in drug discovery for developing new therapeutic agents. chemshuttle.comchemimpex.com It is used in the synthesis of complex molecules, including those with potential applications as kinase inhibitors and antipsychotic agents. chemshuttle.com

Structural Characteristics of this compound and its Derivatives

The chemical behavior and utility of this compound are fundamentally dictated by its molecular structure. A detailed examination of its formula, isomers, and conformational possibilities reveals the basis for its reactivity and application in chemical synthesis.

The molecular formula for this compound is C6H14N2. guidechem.comsigmaaldrich.com This formula represents a six-membered heterocyclic ring containing two nitrogen atoms, with an ethyl group attached to one of the carbon atoms.

Due to the presence of a chiral center at the second carbon atom of the piperazine ring, this compound exists as a pair of enantiomers: (R)-2-Ethylpiperazine and (S)-2-Ethylpiperazine. guidechem.com These stereoisomers are non-superimposable mirror images of each other. The specific stereochemistry can be crucial in the synthesis of pharmacologically active compounds, as different enantiomers can exhibit distinct biological activities.

Derivatives of this compound are often synthesized with protecting groups, such as the tert-butoxycarbonyl (Boc) group, to control reactivity during synthesis. chemimpex.comscbt.com For example, (2S)-1-Boc-2-ethylpiperazine is a commonly used intermediate. chemimpex.com

Table 1: Properties of this compound and its Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| This compound | 13961-37-0 guidechem.comsigmaaldrich.com | C6H14N2 guidechem.comsigmaaldrich.com | 114.19 guidechem.com |

| (R)-2-Ethylpiperazine | 393781-72-1 guidechem.com | C6H14N2 guidechem.com | 114.19 guidechem.com |

| (S)-2-Ethylpiperazine, N1-BOC protected | 325145-35-5 scbt.com | C11H22N2O2 scbt.com | 214.30 scbt.com |

| (S)-1-N-BOC-2-ETHYL-PIPERAZINE-HCl | 1222106-99-1 lookchem.com | C11H23ClN2O2 lookchem.com | 250.77 lookchem.com |

The piperazine ring, like cyclohexane, can adopt several conformations, with the chair conformation being the most thermodynamically stable. nih.govunh.edu Other possible conformations include the boat, twist-boat, and half-chair forms. nih.gov The conformational preference of the piperazine ring can significantly influence the properties and biological activity of its derivatives.

In the case of 2-substituted piperazines, the substituent's orientation (axial or equatorial) is a key factor. Research has shown that for 1-acyl and 1-aryl 2-substituted piperazines, the axial conformation is generally preferred. nih.gov This preference can be further stabilized by factors such as intramolecular hydrogen bonding. nih.gov The specific conformation adopted by the piperazine ring can dictate the spatial arrangement of functional groups, which is critical for interactions with biological targets like receptors and enzymes. nih.gov For instance, the axial orientation of the substituent in certain 2-substituted piperazines can mimic the structure of other biologically active molecules. nih.gov

The interconversion between different chair conformations is a dynamic process that can be studied using techniques like temperature-dependent NMR spectroscopy. nih.govrsc.org The energy barriers for this ring inversion can be influenced by the nature and position of substituents on the piperazine ring. rsc.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (R)-2-Ethylpiperazine |

| (S)-2-Ethylpiperazine |

| (2S)-1-Boc-2-ethylpiperazine |

| (S)-1-N-BOC-2-ETHYL-PIPERAZINE-HCl |

| 1,2-dichloroethane |

| 1-piperonyl piperazine |

| 2,2'-(3,6-bis(pyridin-2-yl)piperazine-2,5-diyl)- diphenol |

| 2,5-bis(pyridin-2-yl)-3,6- bis(1H-pyrrol-2-yl)piperazine |

| 2-(4-(2-((2,4-dimethylphenyl)thio)ethyl)piperazinyl)acetonitrile |

| 2-(4-(2-((2-chlorophenyl)thio)ethyl)piperazinyl)acetonitrile |

| 2-(4-(2-((2-fluorophenyl)thio)ethyl)piperazinyl)acetonitrile |

| 2-(4-(2-((3-methoxyphenyl)thio)ethyl)piperazinyl)acetonitrile |

| 2-(4-(2-(m-tolylthio)ethyl)piperazinyl)acetonitrile |

| 4-(benzo guidechem.comCurrent time information in Bangalore, IN.dioxol-5-ylmethyl) piperazine |

| Aminoethylpiperazine |

| Benzoic acid |

| Benzoyl chloride |

| Diethylenetriamine |

| Ethanolamine |

| Ethyl 4-(4-acetyl-2-fluorophenyl)piperazine-1-carboxylate |

| Imatinib |

| N-(4-(benzo[d]imidazol-2-yl) phenyl)- 2- (4- (arylsubstituted)piperazin-1-yl) acetamide |

| N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-[4-(arylsubstituted)piperazines-1-yl]acetamide |

| N- (4- (benzo[d]thiazol-2-yl) phenyl)-2-[4-(aryl-substituted) piperazines-1-yl]acetamide |

| Piperazine |

| Piperidine |

| Piperine |

| Pyrazine |

| Sildenafil (B151) |

| tert-butoxycarbonyl (Boc) |

| Trimesoyl chloride |

Influence of Ethyl Substitution on Molecular Architecture

The ethyl group, being an alkyl substituent, increases the lipophilicity (fat-solubility) of the molecule compared to the unsubstituted piperazine. vulcanchem.com This alteration can affect its solubility in various solvents and its ability to permeate biological membranes, a key consideration in medicinal chemistry. vulcanchem.com Furthermore, studies on related piperazine derivatives have shown that even slight alterations to the substituents on the piperazine ring can have a major impact on the compound's biological activity and its interactions within biological systems. researchgate.net The presence and position of the ethyl group are therefore critical in defining the steric and electronic environment of the molecule, which in turn dictates its utility in specific synthetic and applied contexts.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₄N₂ | guidechem.comnih.gov |

| Molecular Weight | 114.19 g/mol | guidechem.comnih.gov |

| Boiling Point | 146-148°C | guidechem.com |

| Melting Point | -20°C | guidechem.com |

| pKa | 9.31 ± 0.40 (Predicted) | guidechem.com |

| CAS Number | 13961-37-0 | guidechem.comsynquestlabs.com |

Significance of this compound in Academic and Industrial Applications

Role as a Key Intermediate in Chemical Synthesis

This compound is a highly valued intermediate in organic synthesis, serving as a foundational building block for constructing more complex molecules, particularly within the pharmaceutical and agrochemical industries. guidechem.comchemimpex.com Its bifunctional nature, containing two nitrogen atoms, allows for a wide range of chemical transformations.

In medicinal chemistry, chiral forms of the compound are particularly important. For instance, (R)-2-Ethylpiperazine dihydrochloride (B599025) is a key intermediate in the synthesis of pharmaceutical agents that target the 5-HT2 receptor. lookchem.com These agents are developed for treating neurological and psychiatric disorders such as schizophrenia, anxiety, and depression. lookchem.com The specific stereochemistry (the 'R' configuration) of the molecule is crucial for achieving the desired selectivity and efficacy in its biological target. lookchem.com

The versatility of this compound and its derivatives, such as those protected with a tert-butoxycarbonyl (Boc) group, makes them indispensable tools for chemists. chemimpex.comlookchem.com The Boc group allows for selective reactions on the piperazine ring, enabling the controlled, stepwise synthesis of intricate molecular architectures for drug discovery and the development of new chemical entities. lookchem.com

| Derivative | Application Area | Role | Source |

|---|---|---|---|

| (R)-2-Ethylpiperazine dihydrochloride | Pharmaceuticals | Key intermediate for 5-HT2 receptor antagonists (e.g., for schizophrenia, anxiety). | lookchem.com |

| (S)-1-N-Boc-3-ethylpiperazine | Medicinal Chemistry | Versatile building block for creating new chemical entities with therapeutic potential. | lookchem.com |

| This compound | Agrochemicals | Serves as a building block for compounds with enhanced efficacy. | guidechem.comchemimpex.com |

| N-Ethylpiperazine | Pharmaceuticals | Precursor in the synthesis of drugs like the antihistamine cetirizine. | ontosight.ai |

Contribution to Advanced Materials Science

The unique structural features of this compound and related piperazine derivatives lend themselves to applications in materials science. smolecule.com These compounds can be incorporated into polymer chains to create materials with specific properties. For example, piperazine derivatives are used in the synthesis of polymers for various applications, including coatings, adhesives, and composite materials. ontosight.ai

While direct applications of this compound in large-scale polymer production are a subject of ongoing research, its structural analog, N-(2-aminoethyl)piperazine (AEP), is well-established as a curing agent for epoxy resins. wikipedia.org The amine groups in AEP react with the epoxy resin to form a cross-linked, durable polymer network, a process essential for creating strong adhesives and corrosion-resistant coatings. wikipedia.org This suggests the potential for this compound to be used in similar capacities. Furthermore, research into ethyl piperazine-1-carboxylate highlights its potential use in polymer chemistry. solubilityofthings.com The reaction of chiral 2-methylpiperazine (B152721) to form ionic helical polymers demonstrates the capacity of substituted piperazines to create advanced materials with ordered structures. rsc.org

Relevance in Specialized Chemical Processes

Beyond its role as a synthetic intermediate, this compound finds application in several specialized chemical processes. It is utilized as a corrosion inhibitor, particularly for protecting metal surfaces. guidechem.com The mechanism involves the adsorption of this compound molecules onto the metal, forming a protective layer that acts as a barrier against corrosive agents. guidechem.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-2-6-5-7-3-4-8-6/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXOHZOPKNFZZAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00555828 | |

| Record name | 2-Ethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00555828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13961-37-0 | |

| Record name | 2-Ethylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13961-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00555828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 2-Ethylpiperazine

Established methods for synthesizing the this compound core often involve the functionalization of a pre-existing piperazine (B1678402) ring or the construction of the ring through cyclization reactions.

Alkylation Reactions in Piperazine Functionalization

Alkylation of the nitrogen atoms in the piperazine ring is a common and direct method for introducing substituents. For the synthesis of N-substituted piperazines, including those with ethyl groups, nucleophilic substitution reactions are frequently employed. nih.gov These reactions typically involve the use of alkyl halides, such as ethyl iodide or ethyl bromide, which react with the nucleophilic nitrogen of the piperazine. To facilitate the reaction and neutralize the resulting acid, a base like potassium carbonate is often added.

Another approach involves the reaction of piperazine with compounds containing a leaving group, such as 2-(2-chloroethoxy)ethanol (B196239), to introduce more complex side chains. The reaction conditions, such as temperature and solvent, can be optimized to improve yield and purity. For instance, reacting piperazine monohydrochloride with 2-(2-chloroethoxy)ethanol in a polar solvent at elevated temperatures can drive the reaction to completion.

Reductive amination is another key method for N-alkylation. nih.gov This process involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent. While specific examples for this compound are not detailed in the provided results, this method is a general strategy for creating N-alkyl piperazine derivatives. nih.gov

Table 1: Examples of Alkylation Reactions for Piperazine Functionalization

| Reactants | Reagents & Conditions | Product | Yield | Reference |

| Piperazine, Ethyl iodide/bromide | Potassium carbonate | 4-Ethyl-piperazine-2-carboxylic acid methyl ester | >80% | |

| Piperazine monohydrochloride, 2-(2-chloroethoxy)ethanol | Polar solvent, 78°C, 6.5 hours | 1-[2-(2-Hydroxyethoxy)ethyl]piperazine | High | |

| N-methylpiperazine, di-t-butyl (chloromethyl) phosphate | Acidic hydrolysis | Fosnetupitant | ~90% | nih.gov |

Cyclization Reactions in Piperazine Ring Formation

The construction of the piperazine ring itself can be achieved through various cyclization strategies. One prominent method involves the cleavage of the 1,4-diazabicyclo[2.2.2]octane (DABCO) ring system. rsc.org Heating DABCO in the presence of an acid catalyst can lead to the formation of poly-1,4-ethylenepiperazine. rsc.org More controlled ring-opening reactions can be achieved by first forming quaternary salts of DABCO, which are then reacted with nucleophiles to yield substituted piperazines. rsc.org

Another approach to piperazine synthesis is through the intramolecular cyclization of suitable precursors. For example, photocatalytic methods have been explored for the synthesis of piperazine and its derivatives from compounds like N-(2,3-dihydroxypropyl)ethylenediamine. researchgate.net This method utilizes semiconductor-zeolite composite catalysts under UV irradiation. researchgate.netiitm.ac.in Additionally, the cyclocondensation of materials like aminoethylethanolamine and diethanolamine (B148213) are considered highly selective processes for producing piperazine. researchgate.net A process starting from diethanolamine involves halogen replacement, acylation, and then cyclization to form 1-[2-(2-hydroxyethoxy)ethyl]piperazine. google.com

Table 2: Cyclization Approaches to Piperazine Synthesis

| Starting Material(s) | Key Reagents/Catalyst | Product | Key Feature | Reference |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) | Benzenesulfonic acid, 200°C | Poly-1,4-ethylenepiperazine | DABCO bond cleavage | rsc.org |

| N-(2,3-dihydroxypropyl)ethylenediamine | TiO2-Hbeta composite photocatalyst, UV irradiation | 2-methylpiperazine (B152721) and piperazine | Photocatalytic cyclization | researchgate.net |

| Diethanolamine | Halogenating agent, acylating agent, cyclization conditions | 1-[2-(2-hydroxyethoxy)ethyl]piperazine | Three-step cyclization process | google.com |

Multi-component Synthesis Approaches

Multi-component reactions (MCRs) offer an efficient pathway to construct complex molecules like substituted piperazines in a single step from multiple starting materials. One reported multi-component synthesis involves the reaction of disulfides, 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride (CAABC), and trimethylsilyl (B98337) cyanide in ethanol (B145695). mdpi.comresearchgate.net This reaction proceeds via an SN2 mechanism to produce 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles. mdpi.comresearchgate.net This method is notable for using less odorous disulfide reagents and an environmentally friendly solvent system. researchgate.net

While the provided search results focus more on MCRs for other heterocyclic systems like imidazoles and pyrazolines, the principles can be conceptually applied to the synthesis of highly substituted piperazine derivatives. semanticscholar.orgrsc.org For instance, a one-pot, four-component synthesis has been developed for isothiourea-ethylene-tethered-piperazine derivatives. mdpi.com

Table 3: Multi-component Synthesis of Piperazine Derivatives

| Component 1 | Component 2 | Component 3 | Product | Reference |

| Disulfides | 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride (CAABC) | Trimethylsilyl cyanide | 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles | mdpi.comresearchgate.net |

Advanced Synthetic Strategies for Substituted this compound Derivatives

To access more complex and stereochemically defined this compound derivatives, more advanced synthetic strategies are required. These include methods for controlling the position of functionalization and the three-dimensional arrangement of atoms.

Regioselective Functionalization of the Piperazine Ring

Regioselectivity, the control of which nitrogen atom in the piperazine ring reacts, is a critical aspect of synthesis. In unsymmetrically substituted piperazines, the two nitrogen atoms can have different reactivity. For the synthesis of 4-Ethyl-piperazine-2-carboxylic acid methyl ester, the ethylation step with ethyl halides shows high regioselectivity for the nitrogen at the 4-position.

The use of directing groups or specific reaction conditions can influence the site of functionalization. For example, in the synthesis of certain drug molecules, the introduction of N-methylpiperazine onto a pyridine (B92270) ring was found to be regioselective, targeting a specific chloro-substituted position. mdpi.com Furthermore, transition-metal-catalyzed reactions are being developed for the regioselective synthesis of aryl piperazines from C-H compounds and DABCO derivatives. rsc.org

Stereoselective Synthesis of Chiral 2-Ethylpiperazines

The synthesis of single enantiomers of chiral 2-ethylpiperazines is crucial for pharmaceutical applications, as different enantiomers can have vastly different biological activities. A primary strategy for achieving this is through the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For instance, chiral oxazolidinones are widely used to control the stereochemistry of alkylation and aldol (B89426) reactions. wikipedia.org

Another approach involves the stereoselective reduction of a precursor molecule. Chiral bicyclic lactams, prepared from a keto acid and a chiral amine like (R)-phenylglycinol, can be stereoselectively reduced to yield chiral piperidines and, by extension, could be adapted for piperazine synthesis. researchgate.net The development of stereoselective methods for creating quaternary stereocenters is also an active area of research. One study demonstrated the use of a chiral diamine auxiliary to synthesize enantiopure enamines, which were then reacted to create α-substituted-α-trifluoromethylthio-β-ketoesters with high enantioselectivity after removal of the auxiliary. mdpi.com This highlights the potential of chiral auxiliary-based methods for constructing complex chiral piperazine derivatives.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of piperazine derivatives, aiming to reduce waste, minimize energy consumption, and utilize less hazardous materials. Recent research highlights several strategies that align with these principles.

One notable approach involves the use of environmentally benign solvents. For instance, a base-induced, three-component reaction for synthesizing 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles, which are derivatives of ethylpiperazine, successfully employs ethanol (EtOH) as a solvent. This method is advantageous as it is catalyst-free, insensitive to water and dioxygen, and involves a simple purification process, making it an eco-friendly alternative. nih.govmdpi.com The ability to conduct reactions in water, a non-toxic and abundant solvent, is another cornerstone of green chemistry. Biocatalytic processes, for example, often utilize aqueous media, significantly improving the sustainability of the synthesis. biosynth.com

Another key aspect of green chemistry is the use of reusable catalysts. Graphene oxide functionalized with 1-(2-aminoethyl) piperazine has been developed as a reusable and efficient heterogeneous organocatalyst. researchgate.net Although demonstrated for other heterocyclic compounds, this highlights the potential for developing similar recyclable catalytic systems for this compound production. The emphasis on catalyst reusability not only reduces waste but also lowers production costs. nih.gov

Furthermore, the choice of reagents is critical. Utilizing carbon dioxide (CO2) and hydrogen (H2) as a source for N-methyl groups is an attractive green chemistry strategy, as it employs a non-toxic, abundant C1 source and generates water as the only byproduct. rsc.org The broader pharmaceutical industry's focus on sustainability is driving the adoption of such eco-friendly manufacturing practices for piperazine derivatives. grandviewresearch.com

Catalytic Approaches in this compound Synthesis and Transformation

Catalysis is fundamental to the efficient synthesis and functionalization of the this compound scaffold. Homogeneous, heterogeneous, and biocatalytic methods each offer distinct advantages in terms of selectivity, efficiency, and scalability.

Homogeneous catalysts are well-represented in the synthesis of piperazine derivatives, often providing high activity and selectivity under mild reaction conditions. Iridium-based complexes have been successfully used in the asymmetric hydrogenation of pyrazines to yield chiral piperazines. acs.org Similarly, ruthenium and cobalt complexes, particularly those with tripodal phosphine (B1218219) ligands, have shown high activity for the N-methylation of amines using CO2 and H2. rsc.org

Research has also shown that metal ions such as Cu(II) and Ce(III) can effectively catalyze reactions involving a protonated piperazine, which serves to protect one of the nitrogen atoms and direct substitution to the other. nih.gov However, a significant drawback of homogeneous catalysis is the often-difficult separation of the catalyst from the reaction products, which can lead to product contamination and catalyst loss, increasing costs. researchgate.net

Table 1: Examples of Homogeneous Catalysts in Piperazine Synthesis

| Catalyst System | Reaction Type | Substrate | Product | Key Advantages | Ref |

|---|---|---|---|---|---|

| Iridium Complexes | Asymmetric Hydrogenation | Pyrazines | Chiral Piperazines | High enantioselectivity | acs.org |

| Ru(CO)-PBu | Cyclocondensation | Ethylenediamine & Ethylene (B1197577) Glycol | Piperazine | High yield in aprotic solvents | researchgate.net |

| Cu(II) / Ce(III) ions | N-Alkylation / Aza-Michael | Protonated Piperazine | Monosubstituted Piperazines | Accelerates reaction | nih.gov |

| Ru(III) / Co(II) Complexes | N-Methylation | Amines (with CO2/H2) | N-methylated amines | High activity, uses CO2 | rsc.org |

Heterogeneous catalysts are pivotal for the large-scale and efficient production of piperazine derivatives, including this compound. Their primary advantage lies in their ease of separation from the reaction mixture, enabling straightforward product purification and catalyst recycling. nih.govmdpi.com

A variety of heterogeneous systems have been developed. Palladium supported on mixed metal oxides (e.g., Pd/CuZrOₓ) has been effectively used for the reductive amination of bio-derived acetol to produce 2-methylpiperazine, a close structural analog of this compound. upv.esgoogle.com Other common and robust catalysts include palladium on charcoal (Pd/C) and Raney Nickel (Ra-Ni), which are frequently employed for the hydrogenation of precursors like dioximes to form the piperazine ring. nih.gov

For the synthesis of monosubstituted piperazines, supporting metal ions on commercial polymeric resins provides a simple and effective heterogeneous catalyst. nih.govmdpi.com For large-scale industrial applications, continuous vapor-phase processes using heterogeneous catalysts are often preferred. researchgate.net A continuous hydrogenation method for producing ethyl piperazine-2-carboxylate utilizes a fixed-bed reactor, which allows for sectional temperature control to improve yield and product stability. ipqwery.com Advanced materials like covalent organic frameworks (COFs) are also being explored as highly structured supports for catalytic sites, offering precise control over the reaction environment. acs.org

Table 2: Selected Heterogeneous Catalysts for Piperazine Production

| Catalyst | Support Material | Reaction | Key Features | Ref |

|---|---|---|---|---|

| Palladium (Pd) | Mixed Metal Oxides (e.g., CuZrOₓ) | Reductive Cyclo-amination | Efficient for producing alkylpiperazines from bio-derived feedstocks | upv.es |

| Palladium (Pd) | Charcoal (C) | Reductive Cyclization | Readily available, effective for oxime hydrogenation | nih.gov |

| Raney Nickel (Ra-Ni) | - | Reductive Cyclization | Cheap, readily available catalyst for hydrogenation | nih.gov |

| Metal Ions (e.g., Cu, Ce) | Polymeric Resin | N-Alkylation | Easily separated and reusable, respects green chemistry principles | nih.govmdpi.com |

| Various | Zeolites, Al₂O₃, etc. | Cyclization/Dehydrogenation | Suitable for continuous vapor-phase industrial processes | researchgate.netresearchgate.net |

Biocatalysis has emerged as a powerful tool for the synthesis of chiral piperazines, offering exceptional stereoselectivity under mild, environmentally friendly conditions. biosynth.com Enzymes can perform highly specific transformations, making them ideal for producing enantiomerically pure compounds, which are crucial in the pharmaceutical industry.

A significant breakthrough is the direct synthesis of C-substituted piperazines using imine reductases (IREDs). acs.orgresearchgate.net For example, the R-selective IRED from Myxococcus stipitatus catalyzes the reaction between 1,2-dicarbonyl and 1,2-diamine substrates to produce various N- and C-substituted piperazines with high activity and excellent enantioselectivity. acs.orgresearchgate.net This biocatalytic reductive amination strategy is a convergent approach that builds the heterocyclic ring with inherent stereocontrol. nih.gov

Another biocatalytic strategy is kinetic resolution. An aminopeptidase (B13392206) from Aspergillus oryzae has been used for the chiral resolution of racemic piperazine-2-carboxamide. biosynth.com In this two-step process, a non-selective hydrogenation first produces the racemic amide, after which the enzyme selectively hydrolyzes one enantiomer to the corresponding carboxylic acid, allowing for the separation of the two enantiopure forms. biosynth.com The immobilization of these enzymes on solid supports further enhances their industrial applicability by enabling continuous flow processes and catalyst reuse. biosynth.com

Reaction Mechanism Elucidation for this compound Syntheses

Understanding the reaction mechanisms and identifying transient intermediates are crucial for optimizing synthetic routes to this compound and its derivatives. Spectroscopic techniques are indispensable tools in this endeavor.

The direct observation and characterization of reaction intermediates provide invaluable insight into reaction pathways, allowing for the mitigation of side reactions and improvement of yields. In situ infrared (IR) spectroscopy is a particularly powerful technique for this purpose. It has been employed to monitor the progress of reactions in real-time, such as in the asymmetric lithiation of N-Boc piperazine. acs.org In that study, in situ IR helped to optimize lithiation times and led to the identification of an unexpected ring-fragmentation pathway involving the lithiated piperazine intermediate. acs.org

While many analytical studies focus on the final product, the techniques used are also applicable to intermediate analysis. Standard spectroscopic methods including Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), IR spectroscopy, and mass spectrometry (MS) are routinely used to confirm the structures of both final products and isolated intermediates. mdpi.comnih.gov Mass spectrometry, in particular, can help to deduce fragmentation patterns, which provides clues about the structure of precursor ions and, by extension, potential reaction intermediates. researchgate.netscielo.br The combined use of these techniques allows chemists to piece together the step-by-step transformation from reactants to products, leading to more controlled and efficient syntheses. metu.edu.tr

Kinetic Studies of Reaction Rates and Pathways

Kinetic studies are fundamental to understanding the rates and mechanisms of chemical reactions. For derivatives of piperazine, such as this compound, these investigations provide critical insights into the factors influencing the reaction pathway and the stability of transition states.

A pertinent example can be found in the kinetic analysis of the oxidation of piperazines, including 1-ethylpiperazine (B41427), by bromamine-T (BAT) in a buffered acidic medium. scirp.org The study, conducted at 303 K, revealed that the reaction rate has a first-order dependence on the concentration of both bromamine-T and the piperazine substrate. scirp.orgresearchgate.net Conversely, the rate showed an inverse fractional-order dependence on the concentration of H+ ions. scirp.orgresearchgate.net The lack of influence from halide ions or the BAT reduction product, p-toluenesulfonamide, on the reaction rate suggests they are not involved in the rate-determining step. scirp.org

The proposed mechanism, consistent with the observed kinetics, involves the interaction of the protonated form of bromamine-T (ArSO₂NHBr) with the free, unprotonated form of the piperazine. The inverse dependence on acid concentration indicates that the unprotonated piperazine is the reactive species. The reaction sequence is believed to proceed through a transition state that leads to the formation of the corresponding N-oxide. scirp.org The Hammett linear free-energy relationship yielded a reaction constant (ρ) of -0.5, indicating that electron-donating groups, such as the ethyl group, enhance the reaction rate by stabilizing the transition state. scirp.org

Activation parameters were determined by studying the reaction at various temperatures (298 K to 313 K). scirp.org These parameters provide further understanding of the energy profile of the reaction.

Table 1: Activation Parameters for the Oxidation of 1-Ethylpiperazine by Bromamine-T

| Parameter | Value | Unit |

|---|---|---|

| Activation Energy (Ea) | 68.3 | kJ mol⁻¹ |

| Enthalpy of Activation (ΔH‡) | 65.8 | kJ mol⁻¹ |

| Entropy of Activation (ΔS‡) | -61.9 | J K⁻¹ mol⁻¹ |

| Gibbs Free Energy of Activation (ΔG‡) | 84.6 | kJ mol⁻¹ |

Data sourced from kinetic studies on the oxidation of 1-ethylpiperazine. scirp.org

The negative entropy of activation (ΔS‡) suggests a more ordered transition state compared to the reactants, which is consistent with the proposed bimolecular reaction mechanism. scirp.org The isokinetic relationship shows a β value of 368 K, indicating that enthalpy factors are dominant in controlling the reaction rate. scirp.org

Computational Chemistry in Mechanism Prediction

Computational chemistry has become an indispensable tool for predicting reaction mechanisms, elucidating molecular structures, and understanding the electronic properties of compounds like this compound. Density Functional Theory (DFT) is a particularly powerful method used for these investigations. ijcce.ac.irbiomedpharmajournal.org

A comprehensive study on 1-ethylpiperazine-1,4-diium bis(nitrate) (1EPBN) illustrates the synergy between experimental and theoretical approaches. researchgate.net In this work, DFT calculations were employed to optimize the ground state geometry of the molecule. researchgate.netnih.gov Such calculations are crucial for predicting the most stable conformation and understanding the spatial arrangement of atoms.

Beyond simple geometry optimization, advanced computational techniques are used to analyze the intricate network of intermolecular interactions that govern reaction pathways and crystal structures. These methods include:

Atoms in Molecules (AIM): This topological analysis characterizes the nature of chemical bonds and non-binding interactions, such as hydrogen bonds, by analyzing the electron density distribution. researchgate.net

Reduced Density Gradient (RDG): RDG analysis helps to visualize and characterize weak non-covalent interactions, which are often critical in stabilizing transition states and intermediates in a reaction mechanism. researchgate.net

Natural Bond Orbital (NBO): NBO analysis provides insights into charge transfer, hyperconjugative interactions, and the nature of bonding within the molecule. researchgate.net For the 1EPBN crystal, these analyses confirmed a network of N-H···O and C-H···O hydrogen bonds linking the diprotonated 1-ethylpiperazine molecules to the nitrate (B79036) anions. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps are used to predict reactive sites by identifying electron-rich and electron-poor regions of a molecule. biomedpharmajournal.orgresearchgate.net Electron-rich domains are susceptible to electrophilic attack, while electron-deficient regions are targets for nucleophiles. biomedpharmajournal.org

Frontier Molecular Orbital (HOMO-LUMO) analysis is another key aspect of computational studies. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are used to determine the chemical hardness, stability, and reactivity of the molecule. researchgate.net A large HOMO-LUMO gap generally implies high stability. researchgate.net

Table 2: Application of Computational Methods in Studying Ethylpiperazine Derivatives

| Computational Method | Information Provided | Relevance to Mechanism Prediction |

|---|---|---|

| Density Functional Theory (DFT) | Optimized molecular geometry, electronic structure. ijcce.ac.irresearchgate.net | Predicts stable conformations of reactants, intermediates, and products. researchgate.net |

| Atoms in Molecules (AIM) | Characterization of interatomic interactions and bond critical points. researchgate.net | Defines the nature and strength of bonds being formed or broken. researchgate.net |

| Reduced Density Gradient (RDG) | Visualization and analysis of non-covalent interactions. researchgate.net | Elucidates the role of weak interactions (e.g., hydrogen bonds) in stabilizing transition states. researchgate.net |

| Natural Bond Orbital (NBO) | Analysis of charge distribution and orbital interactions. researchgate.net | Explains charge transfer and stabilizing hyperconjugative effects during the reaction. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Identification of nucleophilic and electrophilic sites. biomedpharmajournal.orgresearchgate.net | Predicts how molecules will interact and approach each other in the initial stages of a reaction. biomedpharmajournal.org |

| HOMO-LUMO Analysis | Chemical reactivity, kinetic stability, and electronic transitions. researchgate.net | Assesses the molecule's ability to donate or accept electrons, which is central to its reactivity. researchgate.net |

This table summarizes common computational techniques and their applications as found in the literature for piperazine derivatives.

These computational approaches provide a molecular-level understanding that complements experimental kinetic data, offering a complete picture of the reaction dynamics for ethylpiperazine and related compounds.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations on 2-Ethylpiperazine

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules.

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

For piperazine (B1678402) derivatives, the nitrogen atoms with their lone pairs of electrons significantly influence the HOMO. It is anticipated that for this compound, the HOMO would be localized primarily on the two nitrogen atoms of the piperazine ring. The LUMO, conversely, is expected to be distributed more across the carbon and hydrogen atoms of the ethyl group and the piperazine ring.

While specific DFT calculations for this compound are not readily found, a theoretical investigation of a related compound, 2-(1-piperazinyl) ethanol (B145695), using DFT with the B3LYP/6-31+G(d,p) basis set, provides analogous insights. For this molecule, the HOMO and LUMO energies were calculated, and the resulting energy gap was determined. Such calculations for this compound would yield similar data, which could be used to predict its reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative) This table is illustrative and based on typical values for similar small organic molecules, as specific experimental or calculated data for this compound is not available in the cited sources.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | 0.5 to 1.5 |

| HOMO-LUMO Gap | 6.0 to 8.0 |

Note: These values are estimations and would require specific quantum chemical calculations for confirmation.

Computational studies on various 2-substituted piperazines have indicated a general preference for the substituent to be in the axial position. This preference can be influenced by factors such as steric hindrance and intramolecular interactions. For 1-acyl and 1-aryl 2-substituted piperazines, the axial conformation was found to be preferred nih.gov. In the case of this compound, it is plausible that the axial conformer is also the more stable one, though this would need to be confirmed by specific calculations. The energy difference between the axial and equatorial conformers would define the conformational equilibrium.

A detailed computational analysis would involve mapping the potential energy surface by rotating the relevant dihedral angles to identify all stable conformers and the transition states connecting them. This would provide a comprehensive understanding of the molecule's flexibility and the energy barriers between different conformations.

Quantum chemical calculations are a valuable tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. For this compound, characteristic vibrational modes would include N-H stretching, C-H stretching of the ethyl group and the piperazine ring, and various bending and torsional modes. By calculating the harmonic vibrational frequencies and applying appropriate scaling factors, a theoretical IR spectrum can be generated that would closely resemble an experimental spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations are highly sensitive to the molecular geometry, and by performing a Boltzmann-weighted average of the predicted shifts for the different stable conformers, a theoretical NMR spectrum can be obtained. This would be invaluable for the structural elucidation and characterization of this compound. Computational methods for predicting NMR spectra have become increasingly reliable and are often used to complement experimental data uncw.eduresearchgate.netresearchgate.net.

Molecular Dynamics Simulations and Conformational Sampling

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time.

MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. For this compound, an MD simulation would reveal how the molecule behaves in different environments, such as in a vacuum, in a solvent, or interacting with a biological target. The simulation would show the transitions between different conformations of the piperazine ring and the rotation of the ethyl group. This provides a more realistic picture of the molecule's flexibility than static calculations alone. Such simulations have been applied to understand the behavior of piperazine and its derivatives in various contexts, including their use in carbon capture solutions nih.gov.

The surrounding environment, particularly the solvent, can have a significant impact on the conformation and reactivity of a molecule. MD simulations are particularly well-suited to study these effects by explicitly including solvent molecules in the simulation box.

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular forces. Computational analysis of the crystalline structure of piperazine derivatives reveals the nature and strength of these interactions, which dictate the material's physical properties. While specific crystallographic data for this compound is not widely published, analysis of the parent piperazine molecule and its derivatives provides a robust framework for understanding its expected behavior.

In the solid state, piperazine and its analogues are characterized by extensive hydrogen bonding. The crystal structure of the parent piperazine molecule, for instance, features N-H···N hydrogen-bonded chains. ed.ac.ukresearchgate.net In these structures, molecules are linked to form sheets, which are then shifted so that the molecules interleave. ed.ac.ukresearchgate.net Each piperazine molecule, containing two secondary amine groups, can act as both a hydrogen bond donor and acceptor. This leads to the formation of robust, interconnected networks that are fundamental to the stability of the crystal lattice. ed.ac.uk

For this compound, it is anticipated that the fundamental N-H···N hydrogen bonding motif would persist. The ethyl group, being a non-polar substituent, would likely introduce steric effects that modify the specific geometry of the crystal packing and could influence the topology of the hydrogen bond network compared to the unsubstituted piperazine.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govmdpi.com By mapping properties onto this unique molecular surface, one can deconstruct the crystal packing into specific types of atomic contacts and their relative contributions. The surface is generated based on the electron distribution of the molecule within the crystal, providing a detailed picture of its interaction environment. mdpi.com

For piperazine-containing crystal structures, Hirshfeld analysis reveals the significance of various non-covalent interactions. nih.govresearchgate.net Two-dimensional fingerprint plots derived from this analysis quantify the percentage contribution of each interaction type to the total crystal packing. nih.gov While a specific analysis for this compound is not available, data from related structures indicate the expected distribution of contacts.

| Interaction Type | Typical Contribution (%) in Piperazine Adducts | Description |

|---|---|---|

| O···H / H···O | ~50% | Represents the dominant hydrogen bonding interactions, typically involving counter-ions or solvent molecules. nih.gov |

| H···H | ~36% | Indicates van der Waals forces between hydrogen atoms, significant due to the high abundance of hydrogen on the molecular surface. nih.gov |

| C···H / H···C | ~3% | Reflects weaker C-H···π or other van der Waals contacts. nih.gov |

| N···H / H···N | ~3% | Corresponds to the key N-H···N hydrogen bonds that define the piperazine network. nih.gov |

| Other (C···O, C···C, etc.) | ~8% | Includes various other minor van der Waals and electrostatic interactions. nih.gov |

This table presents typical interaction contributions for a piperazine adduct as a model; specific percentages for this compound would require dedicated crystallographic analysis.

A suite of advanced computational techniques can be employed to further dissect the electronic structure and bonding characteristics of this compound.

Atoms in Molecules (AIM): AIM analysis characterizes the nature of chemical bonds and non-covalent interactions based on the topology of the electron density. researchgate.netijnc.ir It can confirm the presence and quantify the strength of hydrogen bonds predicted by crystallographic data. researchgate.net

Reduced Density Gradient (RDG): The RDG method is used to visualize weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. researchgate.netresearchgate.net An RDG analysis of this compound would map these interactions in real space, highlighting the regions of the molecule most involved in crystal packing.

Natural Bond Orbital (NBO): NBO analysis provides insight into charge distribution, intramolecular and intermolecular charge transfer, and hyperconjugative interactions. researchgate.netresearchgate.net For this compound, NBO calculations would reveal the stabilization energy associated with hydrogen bonding and other donor-acceptor interactions. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net For a piperazine derivative, the MEP would show negative potential around the nitrogen atoms, indicating their role as hydrogen bond acceptors and sites for electrophilic attack, while the N-H protons would exhibit positive potential, marking them as hydrogen bond donors.

Computational Studies on Reactivity and Degradation Pathways

Computational modeling is instrumental in predicting the chemical reactivity and degradation of amine compounds like this compound, particularly in contexts such as industrial processes where they may be exposed to harsh conditions.

Theoretical calculations, primarily using Density Functional Theory (DFT), can elucidate the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. fao.orgacs.org A key aspect of this is the calculation of the energy barrier, or activation energy, which determines the rate of a reaction. nsf.gov By identifying the transition state—the highest energy point along the reaction coordinate—and calculating its energy relative to the reactants, computational chemists can predict the feasibility of a proposed reaction pathway. peerj.com

Studies on the thermal degradation of the parent piperazine molecule have identified several key reaction pathways. acs.org These computational models provide activation energies that help rationalize the formation of observed degradation products.

| Reaction Step (Piperazine Model) | Typical Calculated Activation Energy (kcal/mol) | Significance |

|---|---|---|

| Ring Opening Initiation | ~27-45 | Considered a crucial initiating step in thermal degradation, often involving nucleophilic attack of one piperazine on another. acs.orgresearchgate.net High barriers suggest this occurs under strenuous conditions. acs.org |

| Formation of N-formylpiperazine | Varies with mechanism | A common degradation product whose formation pathways can be compared computationally to determine the most likely route. researchgate.net |

| Formation of Diamines | Varies with mechanism | Pathways leading to ring-opened products like N-(2-aminoethyl)piperazine can be modeled to understand their kinetics. fao.orgresearchgate.net |

The data in this table are based on computational studies of piperazine degradation and serve as an illustrative model for the types of reaction barriers that would be calculated for this compound.

Computational studies can predict the likely products of degradation by exploring various reaction mechanisms and their corresponding energy barriers. fao.orgacs.org For piperazine in aqueous, CO2-loaded environments, thermal degradation is believed to be initiated by the nucleophilic attack of a neutral piperazine molecule on a protonated piperazine. researchgate.netresearchgate.net This leads to a ring-opened intermediate that can subsequently react to form a variety of stable degradation products. researchgate.net

For this compound, a similar degradation mechanism is expected. The primary products would likely be analogues of those seen for piperazine, although the ethyl group could open additional or competing reaction channels.

| Potential Degradation Product | Precursor/Mechanism based on Piperazine Studies |

|---|---|

| N-formyl-2-ethylpiperazine | Analogous to the formation of N-formylpiperazine, a major product in piperazine degradation. researchgate.net |

| Ammonia (B1221849) | A common small-molecule product from the breakdown of the amine structure. researchgate.net |

| N-(2-aminoethyl)-2-ethylpiperazine | Formed via dimerization and subsequent reactions, analogous to N-(2-aminoethyl)piperazine formation. fao.orgresearchgate.net |

| Ethyl-substituted Imidazolidinones | Cyclization of ring-opened intermediates, analogous to the formation of 2-imidazolidone (B142035) from piperazine. acs.orgresearchgate.net |

Computational Design of Novel Reactions

The in silico design of novel reactions is a frontier in chemical research, enabling the prediction and conceptualization of new synthetic methods through computational means. This approach utilizes quantum chemistry calculations, such as Density Functional Theory (DFT), to model the transition states and intermediates of potential reactions. By calculating the thermodynamics and kinetics of various hypothetical reaction pathways, chemists can identify the most energetically favorable and, therefore, most likely routes to a desired product. This predictive screening saves significant time and resources compared to traditional trial-and-error experimentation.

While specific research on the computational design of novel synthetic routes for this compound is not extensively documented, the principles can be demonstrated by examining computational studies on the reactivity of the parent piperazine (PZ) ring. These studies provide a clear blueprint for how theoretical chemistry can be used to predict and understand the chemical transformations of piperazine derivatives.

Case Study: Predicting Side Reactions in Carbon Capture Systems

One prominent area where the reactivity of piperazine has been computationally modeled is in post-combustion CO2 capture (PCCC) systems. Piperazine is a highly effective solvent for this process, but it can degrade and form unwanted byproducts, such as carcinogenic nitrosamines. Computational chemistry has been employed to understand the mechanisms of these degradation reactions to prevent their formation.

For instance, quantum chemistry calculations have been used to investigate the nitrosation mechanism of piperazine by typical nitrosating agents like NO₂⁻ and N₂O₃ in the presence of CO₂. nih.gov These studies revealed a novel three-step nitrosation mechanism for the reaction between piperazine species and N₂O₃, which begins with the formation of a charge-transfer complex. nih.gov

Furthermore, computations have shown that CO₂ can significantly accelerate the nitrosation of piperazine by NO₂⁻. This occurs because CO₂ reacts with NO₂⁻ to form a more potent nitrosating agent, ONOCO₂⁻. nih.gov The reaction of piperazine with this intermediate is kinetically more favorable than with NO₂⁻ alone. nih.gov By modeling the energy profiles of these competing pathways, researchers can predict the conditions under which side reactions are most likely to occur and design strategies to mitigate them.

The table below summarizes key findings from a computational study on piperazine nitrosation, illustrating how theoretical calculations can elucidate complex reaction mechanisms.

| Reacting Species | Nitrosating Agent | Key Finding | Citation |

| Piperazine (PZ) | N₂O₃ | Reaction proceeds via a three-step mechanism initiated by a charge-transfer complex. | nih.gov |

| Piperazine (PZ) | NO₂⁻ / CO₂ | CO₂ reacts with NO₂⁻ to form ONOCO₂⁻, which is a more effective nitrosating agent for piperazine. | nih.gov |

Case Study: Elucidating Reaction Mechanisms in CO₂ Absorption

Computational studies have also been vital in understanding the primary reactions involved in CO₂ absorption by piperazine blends. Using DFT combined with implicit solvation models, researchers have explored the shuttle mechanism of piperazine, where it enhances the rate of CO₂ absorption in aqueous amine solutions. acs.org These models can calculate the enthalpy changes and thermodynamic stability of various reaction products, such as carbamates (PZCOO⁻) and protonated amines (PZH⁺). acs.org

By comparing the energy profiles of different reaction pathways, these studies provide molecular-level insights into the interactive effects between different amines in a blended solvent system. acs.org This knowledge is crucial for the rational design of more efficient and stable solvent formulations for industrial applications.

The following interactive table presents calculated enthalpy changes for key reactions in a CO₂-piperazine system, demonstrating the type of quantitative data generated from computational studies.

| Reaction | Enthalpy Change (ΔH) in kcal/mol | Computational Method | Citation |

| 2PZ + CO₂ → PZCOO⁻ + PZH⁺ | -20.2 | DFT (B3LYP) with solvation model | acs.org |

| 2MEA + CO₂ → MEACOO⁻ + MEAH⁺ | -20.1 | DFT (B3LYP) with solvation model | acs.org |

This table showcases how computational methods are used to quantify the thermodynamics of reactions involving the piperazine scaffold. MEA (monoethanolamine) is included for comparison.

These examples, focused on the parent piperazine ring, demonstrate the methodology and potential of computational chemistry to design and understand novel reactions. The same principles can be applied to this compound to predict its reactivity, design efficient synthetic pathways, and foresee potential side reactions, thereby guiding experimental work in a more targeted and efficient manner.

Applications of 2 Ethylpiperazine in Advanced Materials and Polymer Science

2-Ethylpiperazine as a Building Block in Polymer Synthesis

This compound serves as a versatile precursor for the creation of new polymers with tailored properties. Its two nitrogen atoms, one secondary and one tertiary, offer distinct reactive sites for monomer synthesis and subsequent polymerization.

A key application of this compound derivatives is in the synthesis of functional monomers for creating "smart" polymers. One such monomer is N-acryloyl-N′-ethyl piperazine (B1678402) (AcrNEP), which can be synthesized from a this compound precursor. nie.edu.sgntu.edu.sgdoi.orgacs.orgresearchgate.net The synthesis involves reacting a this compound derivative with a compound like acryloyl chloride. This process attaches a polymerizable acryloyl group to one of the nitrogen atoms of the piperazine ring, yielding a monomer that can undergo free-radical polymerization. doi.org Copolymers of AcrNEP have been synthesized to high conversion via free-radical solution polymerization. mdpi.com

The this compound moiety can be directly integrated into the main chain of polymers, influencing their structural and physical properties.

Polyurethanes: C-substituted lower-alkyl piperazines, including this compound, are used in the synthesis of polyurethane-ureas. google.com In these reactions, the amine groups on the piperazine ring react with isocyanate groups of a prepolymer, forming urea (B33335) linkages and extending the polymer chain. google.comontosight.ai This incorporates the piperazine ring directly into the polymer backbone. google.com The amount of the piperazine compound used is typically between 0.5 to 1.5 equivalents for each equivalent of the isocyanate-terminated prepolymer. google.com

Copolymers: Monomers like N-acryloyl-N′-ethyl piperazine (AcrNEP) can be copolymerized with other vinyl monomers, such as methyl methacrylate (B99206) (MMA) or N-vinyl caprolactam (VCL). acs.orgmdpi.com This process results in a polymer backbone where the this compound-containing units are distributed along the chain. mdpi.com The reactivity ratios for the copolymerization of AcrNEP with MMA have been determined, indicating how the monomers incorporate into the growing polymer chain. nie.edu.sgdoi.org The distribution of monomer sequences in the polymer chain can be estimated using copolymerization models. acs.org

Polymers and hydrogels incorporating this compound derivatives, particularly N-acryloyl-N′-ethyl piperazine (AcrNEP), exhibit "smart" or stimuli-responsive behavior, reacting to changes in their environment like pH and temperature. nie.edu.sgdoi.orgmdpi.comresearchgate.net

pH-Responsiveness: The presence of the tertiary amine group in the piperazine ring, which is not involved in the polymerization, imparts pH sensitivity. nie.edu.sgmdpi.com In acidic conditions (low pH), this amine group becomes protonated, leading to electrostatic repulsion between the polymer chains. nie.edu.sgtandfonline.com This repulsion causes the polymer to become more soluble and hydrogels to swell significantly. nie.edu.sgtandfonline.com Conversely, in basic conditions (high pH), the amine is deprotonated, reducing repulsion and causing the polymer to collapse or the hydrogel to de-swell. researchgate.net Hydrogels based on AcrNEP can swell extensively in acidic buffer solutions and show less significant swelling in basic buffers. tandfonline.com

Temperature-Responsiveness: When copolymerized with monomers like N-isopropylacrylamide (NIPAM) or methyl methacrylate (MMA), the resulting polymers can exhibit a Lower Critical Solution Temperature (LCST). nie.edu.sgmdpi.commdpi.com Below the LCST, the polymer is soluble in water, but above this temperature, it undergoes a phase transition and separates from the solution. mdpi.com The LCST is highly dependent on factors such as the copolymer composition and the pH of the medium. nie.edu.sgacs.orgmdpi.com For instance, at low pH, the protonation of the piperazine units increases the polymer's solubility, causing the phase transition to occur at a higher temperature. nie.edu.sg

Hydrogels prepared from these responsive polymers can be crosslinked using agents like N,N′-methylene bisacrylamide. researchgate.nettandfonline.com These hydrogels demonstrate reversible swelling and de-swelling in response to pH changes, with response times of around 100-150 minutes. nie.edu.sgdoi.org The structural parameters of these hydrogels, such as mesh size, are significantly affected by the pH, with the mesh size increasing substantially during the swelling process in acidic solutions. researchgate.net

| Polymer System | Stimulus | Observed Response | Key Findings | Reference |

|---|---|---|---|---|

| Poly(AcrNEP-co-NIPAM) Hydrogel | pH and Temperature | Swells in acidic pH, de-swells in basic pH. Swelling decreases with increasing temperature. | The pH and temperature responsiveness depends on the monomer content (AcrNEP and NIPAM). The diffusion process of water into the gel is non-Fickian in acidic solution. | researchgate.net |

| Poly(AcrNEP-co-MMA) Copolymers | pH and Temperature | Exhibits LCST behavior when AcrNEP content is above 44 mol%. LCST is highly dependent on pH. | Copolymers are readily soluble in water. The tertiary amine function allows for strong pH response. | mdpi.com |

| Poly(AcrNEP) Hydrogel | pH | Swells extensively in low pH buffers, less swelling in high pH buffers. | Swelling is driven by electrostatic repulsion from protonated amine groups. The process is reversible. | tandfonline.com |

| Poly(VCL-co-AcrNEP) Copolymers & Hydrogels | pH and Temperature | Water-soluble copolymers exhibit LCST behavior influenced by AcrNEP content, pH, and salt concentration. Gels are responsive to pH and temperature. | AcrNEP shows higher reactivity than VCL during polymerization. The type of crosslinker influences gel properties. | acs.org |

Role in Epoxy Resins and Polyurethane Systems

This compound and its closely related analogues are utilized as reactive components in the formulation of thermosetting polymer systems like epoxy resins and polyurethanes.

Piperazine derivatives are effective curing agents (hardeners) for epoxy and polyurethane systems. multichemindia.comguidechem.com

Epoxy Resins: this compound can function as a curing agent for epoxy resins. multichemindia.comguidechem.com The crosslinking mechanism involves the reaction of the amine hydrogens on the piperazine ring with the epoxide rings of the epoxy resin. wikipedia.orgimaging.org Specifically, the nucleophilic secondary amine attacks a terminal carbon of the epoxide ring, causing the ring to open and forming a covalent bond. This reaction creates a new tertiary amine and a secondary hydroxyl group. imaging.org Since the piperazine ring in a molecule like N-aminoethylpiperazine (AEP) contains multiple active amine hydrogens, it can react with several epoxy groups, acting as a crosslinking site to form a durable, three-dimensional polymer network. wikipedia.org This crosslinking is essential for the development of the final material properties. specialchem.com

Polyurethane Systems: In polyurethane formulations, this compound can act as a chain extender. google.com It reacts with isocyanate-terminated prepolymers, linking them together and building the molecular weight and network structure of the final polyurethane-urea material. google.com

The incorporation of this compound or its analogues as a curing agent significantly impacts the final mechanical and thermal characteristics of the polymer system.

Epoxy Resins: The use of piperazine-based curing agents like N-aminoethylpiperazine (AEP) results in a rapid gel time at room temperature. panpage.de However, to achieve optimal properties such as high impact strength and good thermal shock resistance, an elevated temperature post-cure is typically required. panpage.de For example, a standard bisphenol-A based epoxy resin cured with AEP can achieve high tensile and flexural strength after a proper cure schedule. panpage.de The choice of curing agent and cure cycle is critical, as higher curing temperatures can sometimes lead to thermal degradation and affect mechanical performance. nih.gov

| Property | Value | Unit | Test Method |

|---|---|---|---|

| Heat Deflection Temperature | 225 | °F | ASTM D648-264 psi |

| Flexural Strength | 19,000 | psi | - |

| Tensile Strength | 10,000 | psi | - |

*Data for Ancamine AEP (N-aminoethylpiperazine) with a standard Bisphenol-A based epoxy resin (EEW=190), serving as an illustrative example for a piperazine-based curing system. A typical cure schedule is gelation at room temperature followed by 2 hours at 212°F. panpage.de

Polyurethane Systems: Polyurethane-ureas prepared using C-substituted piperazines like 2-methylpiperazine (B152721) (an analogue of this compound) can attain useful tensile strength values without needing a separate vulcanization step. google.com The thermal stability of polyurethanes is influenced by the raw materials, the proportions of hard and soft segments, and the type and density of crosslinking bonds. researchgate.net The degradation of the urethane (B1682113) groups is often the first step in the thermal breakdown of these materials. researchgate.net

Enhancing Hydrophilicity and Flexibility

The incorporation of piperazine derivatives into polymer structures can significantly modify their physical properties, particularly hydrophilicity and flexibility. In the realm of epoxy resins, piperazine-based curing agents are employed to enhance these characteristics. helyspecialitychemicals.com For instance, derivatives like 1-(2-(2-Hydroxy Ethoxy)-ethyl) Piperazine (HEEP) are used as curing agents specifically to improve the flexibility and water-attracting (hydrophilic) nature of the final cured epoxy product. helyspecialitychemicals.com The ether and hydroxyl groups in a molecule like HEEP contribute to its ability to introduce polar and hydrophilic properties into a polymer matrix. helyspecialitychemicals.com

Similarly, N-aminoethylpiperazine (AEP), a related compound, is recognized as a fast-curing agent that also imparts flexibility to epoxy systems. tandfonline.com The introduction of such molecules into the rigid epoxy network disrupts the chain packing and introduces more mobile segments, leading to a less brittle, more flexible material. Modified aliphatic polyamines, a category that includes piperazine derivatives, are often selected as curing agents to achieve improved flexibility and longer pot life in resin applications. tandfonline.com

Application in Specialty Coatings and Adhesives

The performance of coatings and adhesives relies heavily on the chemical composition of the resins and curing agents used. This compound and its analogues play a role in formulating high-performance systems by acting as curing agents or catalysts that enhance critical properties.

Piperazine derivatives are integral to formulating protective coatings with superior performance. When used as a curing agent for epoxy resins, N-aminoethylpiperazine (AEP) helps create coating systems that effectively prevent the corrosion of steel and other substrates. wikipedia.org The cross-linking reaction it facilitates results in a dense, chemically resistant polymer network. rsc.org Resins cured with AEP have demonstrated excellent chemical resistance against acids, alkalis, solvents, and salt spray, making them suitable for demanding applications like marine primers and coatings for chemical tankers. rsc.orgresearchgate.net The stability of these coatings is attributed to the high cross-link density achieved during the curing process. rsc.org Furthermore, certain piperazine compounds like 1-Ethylpiperazine (B41427) can function as stabilizers in various formulations, preventing the degradation of sensitive components and improving shelf life. multichemindia.com

Adhesion, the bond between a coating and a substrate, is governed by several mechanisms, including chemical bonding, mechanical interlocking, and adsorption. nbchao.com Adhesion promoters function by creating a chemical bridge or an intermediate layer that bonds to both the substrate and the coating resin. polymerinnovationblog.combyk.com

In the context of epoxy coatings, the amine groups of piperazine-based curing agents like AEP are central to the primary adhesion mechanism. wikipedia.org These amine groups react directly with the epoxide rings of the resin in a nucleophilic addition reaction. tandfonline.comwikipedia.org This process forms strong, stable covalent bonds that create a three-dimensional, cross-linked network. alfa-industry.com This network not only provides the coating with its cohesive strength but also forms chemical bonds with the substrate surface, particularly if the substrate has reactive groups like hydroxyls (-OH), which are common on metal and mineral surfaces. polymerinnovationblog.comdow.com This "molecular bridging" is a key mechanism for the enhanced adhesion observed in these systems. nbchao.com Furthermore, good adhesion is achieved when the coating wets the substrate surface effectively, and the chemical nature of piperazine-based formulations can improve these wetting characteristics. nbchao.compolymerinnovationblog.com

| Mechanism | Description | Role of Piperazine Derivatives |

|---|---|---|

| Chemical Bonding | Formation of primary covalent or secondary hydrogen bonds at the coating-substrate interface. nbchao.comdiva-portal.org | Amine groups react with epoxy resin and can form bonds with hydroxyl groups on the substrate, creating a strong chemical link. wikipedia.orgnbchao.com |

| Mechanical Interlocking | The coating flows into and hardens within the pores and irregularities of a roughened substrate surface. nbchao.com | While primarily a function of surface preparation, the flow characteristics of the liquid resin system can influence the effectiveness of interlocking. |

| Adsorption & Wetting | Based on intermolecular forces (van der Waals) that develop when the coating achieves intimate contact with the substrate surface. nbchao.com | Formulations containing piperazine derivatives can be designed to have lower surface tension, promoting better surface wetting and maximizing contact area. polymerinnovationblog.com |

The demand for materials that can withstand extreme temperatures has led to the development of specialized coatings. Certain piperazine derivatives have been identified as key components in high-temperature applications. For example, trimethylamine (B31210) ethyl piperazine amine catalysts are used in the preparation of advanced protective coatings for the aerospace field. bdmaee.net The use of these catalysts has been shown to significantly increase the high-tolerance temperature of certain heat-proof coatings, in one case raising it from 800°C to 1000°C. bdmaee.net

In a different application, 2-methylpiperazine is a component in a corrosion-inhibiting formulation for high-temperature resistant protective paper used with stainless steel. google.com This specialty paper is designed to be used at temperatures up to 200°C while retaining its strength and protective qualities. google.com The development of polyimides, a class of inherently heat-resistant polymers, can also involve piperazine-based compounds to achieve specific processing characteristics and thermal stability. science.govepo.org Fluorinated polymers containing piperazine linkages have also been synthesized, exhibiting high thermal stability with decomposition temperatures often exceeding 400°C. mdpi.com

Development of Functional Materials and Composites

Functional materials are designed to possess specific properties that allow them to perform a particular function, often in response to an external trigger. This compound derivatives are at the forefront of research into such "smart" materials.

"Smart" or "stimuli-responsive" materials can change their properties in response to external stimuli like changes in pH, temperature, or light. nih.govmdpi.comdoi.org Hydrogels and polymers incorporating N-acryloyl-N′-ethyl piperazine (AcrNEP) have been extensively studied for their dual responsiveness to both pH and temperature. nih.govmdpi.comresearchgate.net

Copolymers of AcrNEP and N-isopropylacrylamide (NIPAM) can be synthesized to create hydrogels that exhibit significant volume changes based on their environment. nih.govresearchgate.net Due to the protonation of the tertiary amine groups on the piperazine ring, these hydrogels swell extensively in acidic conditions (e.g., pH 2) and de-swell or collapse in basic solutions (e.g., pH 10). doi.orgresearchgate.net This reversible swelling and shrinking makes them promising candidates for applications like chemical sensors and controlled drug delivery systems. doi.orgresearchgate.net